molecular formula C29H29Cl2N5O2S B11214226 3-(4-chlorobenzyl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

3-(4-chlorobenzyl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B11214226
M. Wt: 582.5 g/mol
InChI Key: QZZRHEKXWZWCTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

    Name: 3-(4-chlorobenzyl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

    Structure: !Compound Structure

This compound belongs to the class of quinazoline derivatives . Quinazolines are heterocyclic compounds with a bicyclic ring system containing a benzene ring fused to a pyrimidine ring. They exhibit diverse biological activities and have attracted attention in drug discovery.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps, including cyclization, amidation, and chlorination

    Cyclization: Starting from appropriate precursors, a cyclization reaction forms the quinazoline core.

    Amidation: The carboxylic acid group reacts with an amine (such as piperazine) to form the amide linkage.

    Chlorination: The chlorobenzyl group is introduced using chlorination reagents.

Industrial Production:: While I don’t have specific industrial methods for this compound, research labs typically employ similar synthetic routes on a larger scale.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation at the thioxo group.

    Reduction: Reduction reactions could target the carbonyl group or other functional groups.

    Substitution: Chlorine atoms can be substituted with other groups.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄).

    Substitution: Chlorination using thionyl chloride (SOCl₂).

Major Products:: The major products depend on reaction conditions and regioselectivity. Isomers with different substitution patterns may form.

Scientific Research Applications

This compound’s versatility makes it valuable in various fields:

    Medicine: Potential as an antitumor or antimicrobial agent.

    Chemistry: Used in synthetic chemistry for quinazoline-based drug development.

    Biology: Investigated for its effects on cellular pathways.

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cellular processes. Detailed studies are needed to elucidate its mechanism.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it to related quinazolines. Its unique structure may offer advantages over others.

Properties

Molecular Formula

C29H29Cl2N5O2S

Molecular Weight

582.5 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C29H29Cl2N5O2S/c30-22-8-5-20(6-9-22)19-36-28(38)25-10-7-21(17-26(25)33-29(36)39)27(37)32-11-2-12-34-13-15-35(16-14-34)24-4-1-3-23(31)18-24/h1,3-10,17-18H,2,11-16,19H2,(H,32,37)(H,33,39)

InChI Key

QZZRHEKXWZWCTR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl)C5=CC(=CC=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.